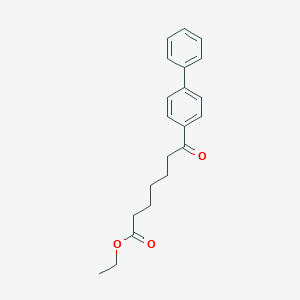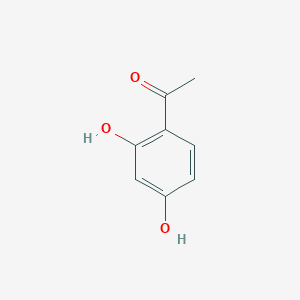![molecular formula C19H23NO3 B118793 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile CAS No. 152630-47-2](/img/structure/B118793.png)
1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile is an organic compound with the molecular formula C19H23NO3. It is known for its unique structure, which includes a cyclopentyloxy group and a methoxyphenyl group attached to a cyclohexane ring with a carbonitrile group. This compound has a molecular weight of 313.39 g/mol and a boiling point of 498.3°C at 760 mmHg .
Métodos De Preparación
The synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyloxy Group: The cyclopentanol is reacted with an appropriate halogenating agent to form cyclopentyl halide.
Attachment to Methoxyphenyl Group: The cyclopentyl halide is then reacted with 4-methoxyphenol in the presence of a base to form 3-(cyclopentyloxy)-4-methoxyphenol.
Cyclohexane Ring Formation: The 3-(cyclopentyloxy)-4-methoxyphenol is then subjected to a Friedel-Crafts acylation reaction with cyclohexanone to form the cyclohexane ring.
Introduction of the Carbonitrile Group: Finally, the compound is treated with a cyanating agent to introduce the carbonitrile group, resulting in the formation of this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparación Con Compuestos Similares
1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile can be compared with similar compounds such as:
[3-(Cyclopentyloxy)-4-methoxyphenyl]methanol: This compound has a similar structure but lacks the cyclohexane ring and carbonitrile group.
3-(4-Methoxyphenyl)propanoyl chloride: This compound has a methoxyphenyl group but differs in the presence of a propanoyl chloride group instead of the cyclohexane ring and carbonitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
152630-47-2 |
|---|---|
Fórmula molecular |
C19H23NO3 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
1-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C19H25NO2/c1-21-17-10-9-15(19(14-20)11-5-2-6-12-19)13-18(17)22-16-7-3-4-8-16/h9-10,13,16H,2-8,11-12H2,1H3 |
Clave InChI |
URXUAYQZIDJXGT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2(CCCCC2)C#N)OC3CCCC3 |
SMILES canónico |
COC1=C(C=C(C=C1)C2(CCC(=O)CC2)C#N)OC3CCCC3 |
| 152630-47-2 | |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Sinónimos |
1-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]-4-OXOCYCLOHEXANE-1-CARBONITRILE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B118730.png)




